Amino-N,N,N-trimethyloxomethanaminium

Description

Properties

CAS No. |

126026-61-7 |

|---|---|

Molecular Formula |

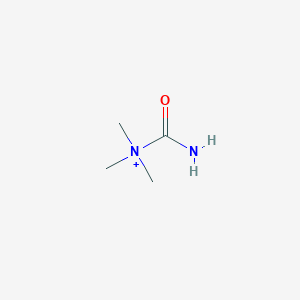

C4H11N2O+ |

Molecular Weight |

103.14 g/mol |

IUPAC Name |

carbamoyl(trimethyl)azanium |

InChI |

InChI=1S/C4H10N2O/c1-6(2,3)4(5)7/h1-3H3,(H-,5,7)/p+1 |

InChI Key |

PYDQVGJDZFRWEA-UHFFFAOYSA-O |

Canonical SMILES |

C[N+](C)(C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Standard Laboratory Synthesis

The most widely reported method involves the direct oxidation of trimethylamine (TMA) with hydrogen peroxide (H₂O₂). The reaction proceeds as follows:

$$

\text{(CH₃)₃N + H₂O₂ \rightarrow (CH₃)₃N⁺O⁻ + H₂O}

$$

Key Conditions :

- Molar Ratio : TMA:H₂O₂ = 1:1.01–1.60 (excess H₂O₂ ensures complete conversion).

- Temperature : 60–75°C (controlled to prevent H₂O₂ decomposition).

- Catalysts/Additives : Stabilizers like EDTA (0.001–0.005 mol%) or initiators (e.g., benzoic acid) reduce side reactions.

Procedure :

Role of Stabilizers and Initiators

- Stabilizers : EDTA chelates metal impurities, preventing H₂O₂ decomposition.

- Initiators : Benzoic acid lowers activation energy, enabling reactions at lower temperatures (40–60°C).

Transition Metal-Catalyzed Oxidation

Tungsten-Based Catalysts

Tungsten-exchanged hydroxyapatite (W/HAP) enhances oxidation efficiency under mild conditions:

Iron-Mediated Reactions

Ferrous sulfate (FeSO₄) in acidic media accelerates TMA oxidation:

- Procedure : FeSO₄ (0.05 mol%) and methanesulfonic acid are added to TMA/H₂O₂ mixtures at 70°C.

- Outcome : 82% yield with minimal byproducts.

Industrial Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems for improved heat and mass transfer:

Solvent-Free Processes

Recent patents describe solvent-free methods using molten TMA and H₂O₂:

- Efficiency : 95% yield at 80°C with 1.5:1 H₂O₂:TMA ratio.

- Sustainability : Eliminates organic solvent waste.

Comparative Analysis of Methods

Mechanistic Insights

Oxidation Pathway

The reaction proceeds via nucleophilic attack of TMA on the electrophilic oxygen of H₂O₂, forming a transient amine-hydroxide intermediate. Subsequent deprotonation yields TMAO:

$$

\text{(CH₃)₃N + H₂O₂ \rightarrow (CH₃)₃N^+–OH^- \rightarrow (CH₃)₃N^+O^- + H₂O}

$$

Chemical Reactions Analysis

Types of Reactions

Amino-N,N,N-trimethyloxomethanaminium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically require the presence of a strong base or acid as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

Amino-N,N,N-trimethyloxomethanaminium has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Amino-N,N,N-trimethyloxomethanaminium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it a valuable reagent in organic synthesis and catalysis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Quaternary Ammonium Salts

N,N,N-Trimethyl-3-[(1-oxododecyl)amino]-1-propanaminium Methyl Sulfate

- Structure : A quaternary ammonium salt with a long-chain fatty acyl group.

- Applications : Used as a surfactant or emulsifier due to its amphiphilic nature.

- Comparison: Unlike Amino-N,N,N-trimethyloxomethanaminium, this compound’s hydrophobic tail enhances its utility in lipid-rich environments, whereas the shorter aminoethyl group in the target compound favors aqueous-phase reactivity .

Benzalkonium Chloride

- Structure : Aryl-substituted quaternary ammonium salt.

- Applications : Broad-spectrum antimicrobial agent.

- Comparison: The aromatic group in benzalkonium chloride increases membrane disruption efficiency, while the aminoethyl group in Amino-N,N,N-trimethyloxomethanaminium may facilitate coordination with transition metals in catalytic systems .

Tertiary Amines and Amides

NTAamide(C2) (N,N,N′,N′,N′′,N′′-Hexaethyl-nitrilotriacetamide)

- Structure : Tertiary amide with ethyl groups and a nitrilotriacetate backbone.

- Applications: Solvent extraction of metal ions (e.g., Rh–Cl complexes) via protonated amino-N interactions.

- Comparison: While both compounds utilize amino groups for coordination, NTAamide(C2)’s tertiary amide structure limits its cationic charge, making it less effective in ion exchange compared to quaternary ammonium salts .

MIDEA (Methylimino-N,N-diethylacetamide)

- Structure: Tertiary amine with acetamide and methylimino groups.

- Applications : Acid extraction via ion-pair formation.

- Comparison: MIDEA’s protonatable amino-N group enables pH-dependent extraction, whereas Amino-N,N,N-trimethyloxomethanaminium’s permanent cationic charge ensures consistent ion-exchange capacity across a wider pH range .

N-Doped Carbon Materials

Metal-Free Amino-N-Doped Carbon

- Structure: Carbon matrix functionalized with amino-N groups.

- Applications : Oxygen reduction reaction (ORR) catalysis.

- RHE.

Amine Oxides

N,N-Dimethylhydroxylamine

- Structure : Amine oxide with a hydroxyl group.

- Applications : Reducing agent in organic synthesis.

- Comparison: The hydroxyl group in N,N-dimethylhydroxylamine enables redox reactivity, unlike the cationic quaternary ammonium structure of Amino-N,N,N-trimethyloxomethanaminium, which prioritizes electrostatic interactions .

Table 1: Comparative Analysis of Amino-N,N,N-Trimethyloxomethanaminium and Analogues

Critical Analysis of Contradictions and Limitations

- Plant Physiology vs.

- Extraction Efficiency : Tertiary amines like MIDEA exhibit pH-dependent extraction, whereas quaternary ammonium salts offer consistent performance but may lack selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.